Di-t-butylmethylsilane

Catalog No.
S3081527
CAS No.
56310-20-4
M.F
C9H22Si
M. Wt
158.36
Availability
In Stock
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Di-t-butylmethylsilane

CAS Number

56310-20-4

Product Name

Di-t-butylmethylsilane

Molecular Formula

C9H22Si

Molecular Weight

158.36

InChI

InChI=1S/C9H21Si/c1-8(2,3)10(7)9(4,5)6/h1-7H3

InChI Key

OCMIJJAEIFPHAG-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)C(C)(C)C

solubility

not available

Protecting Group Chemistry:

  • Organic Synthesis: DTBMS is widely employed as a protecting group in organic synthesis. Its bulky tert-butyl groups effectively shield the silicon atom, preventing unwanted reactions at the attached functional group. This allows for selective modification of other parts of the molecule. Following the desired transformation, DTBMS can be easily removed under mild acidic or oxidative conditions to regenerate the original functional group [].

Organometallic Chemistry:

  • Synthesis of Catalysts: DTBMS plays a role in the synthesis of various organometallic compounds used as catalysts in organic transformations []. These DTBMS-containing organometallic complexes can be precursors to well-defined catalysts, offering tunability of their properties for specific reactions [].

Material Science:

  • Precursor for Functional Materials: DTBMS can serve as a precursor for the synthesis of silicon-based materials with tailored properties []. By incorporating DTBMS groups into molecules, researchers can influence factors like material hydrophobicity, thermal stability, and processability [].

Medicinal Chemistry:

  • Bioactive Molecule Modification: DTBMS is sometimes used to modify bioactive molecules for improved drug delivery or to explore their biological activity []. The bulky tert-butyl groups can enhance the lipophilicity of a molecule, potentially influencing its absorption and distribution within the body [].

Di-t-butylmethylsilane is an organosilicon compound characterized by its unique structure, which includes two tert-butyl groups and one methyl group attached to a silicon atom. Its molecular formula is C9H21SiC_9H_{21}Si. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which influences its chemical reactivity and interactions with other molecules.

In its role as a reducing agent, DTBM reacts with the target functional group through a hydrogen atom transfer process. The Si-H bond of DTBM breaks, and the hydrogen atom is transferred to the carbonyl group (C=O) of an aldehyde or ketone, for example, converting it to an alcohol (C-OH) [2]. The mechanism typically involves the activation of DTBM by a Lewis acid catalyst [2].

Citation:

  • [2] Reductive transformations for organic synthesis: silicon-based materials for the reduction of aldehydes, ketones, acetals, ketals, esters, lactones, thioesters, enamines, imines, acids, amides, halides, olefins, and metal halides [PDF]. (n.d.). Retrieved May 24, 2024, from Gelest:
, primarily due to the presence of the silicon atom. It can undergo:

  • Hydrolysis: Reacting with water to form silanol and tert-butyl alcohol.
  • Dehydrogenative coupling: This process can yield higher silanes or siloxanes when reacted with other silanes or organic compounds.
  • Silylation reactions: It can act as a silylating agent for alcohols and amines, converting them into their corresponding silyl ethers or amines .

Di-t-butylmethylsilane can be synthesized through several methods:

  • Reaction of chloromethyl tert-butyl silane with sodium tetra-tert-butyl silane: This method yields di-t-butylmethylsilane efficiently under controlled conditions .
  • Grignard Reagent Method: Utilizing tert-butyl chloride and magnesium in a suitable solvent can also produce di-t-butylmethylsilane in high yields .

These methods highlight the versatility in synthesizing this compound while maintaining high purity levels.

Di-t-butylmethylsilane finds applications in various fields, including:

  • Organic Synthesis: It serves as a reagent for synthesizing other organosilicon compounds.
  • Protective Groups: Used in organic chemistry as a protecting group for alcohols and amines during multi-step syntheses.
  • Material Science: Its properties make it suitable for modifying surfaces in polymers and coatings.

Interaction studies involving di-t-butylmethylsilane focus on its reactivity with various functional groups. Notably, it can interact with:

  • Alcohols: Forming silyl ethers through silylation reactions.
  • Amines: Leading to the formation of silyl amines, which can be further utilized in organic synthesis .

These interactions are significant for understanding its role as a reagent in synthetic organic chemistry.

Di-t-butylmethylsilane shares similarities with other organosilicon compounds, particularly those containing bulky groups. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Traits
Di-tert-butylsilaneTwo tert-butyl groupsMore stable due to steric hindrance
TrimethylsilaneThree methyl groupsLess sterically hindered
Tert-butyldimethylsilylOne tert-butyl and two methyl groupsUsed extensively as a protecting group
Di-n-butylmethylsilaneTwo n-butyl groupsDifferent steric properties

Di-t-butylmethylsilane's uniqueness lies in its specific combination of steric hindrance and reactivity profile, making it particularly useful in organic synthesis where selective reactivity is desired.

Grignard Reagent-Mediated Synthesis Pathways

Grignard reagents have been extensively employed in the synthesis of organosilicon compounds, including di-tert-butylmethylsilane. A prominent route involves the reaction of tert-butylmagnesium chloride with chloromethylsilanes under controlled conditions. For instance, the dehydrocoupling of benzyl alcohol with di-tert-butylsilane in the presence of sodium hydroxide (NaOH) as a catalyst yields benzyloxy di-tert-butylsilane, demonstrating the versatility of Grignard intermediates in forming silicon-oxygen bonds.

The reaction typically proceeds via nucleophilic attack of the Grignard reagent on the silicon center, followed by protonolysis. A study optimizing this pathway reported a yield of 85% when using tert-butylmagnesium chloride and methyltrichlorosilane in tetrahydrofuran (THF) at −78°C. Key variables influencing efficiency include solvent polarity, temperature, and the steric bulk of the Grignard reagent. For example, bulkier reagents like tert-butylmagnesium bromide exhibit slower reaction kinetics but higher selectivity for monofunctionalization compared to smaller analogs.

Organolithium Compound-Based Approaches

Organolithium reagents offer a high degree of control in silicon-carbon bond formation. The synthesis of di-tert-butylmethylsilane via lithiation strategies often involves the reaction of tert-butyllithium with methylchlorosilanes. A notable example is the use of lithium-diisopropylamide (LDA) to deprotonate tert-butyldimethylsilane, generating a lithiated intermediate that reacts with methyl iodide to yield the target compound.

Recent advancements have leveraged enantioselective deprotonation techniques using chiral ligands such as (-)-spartein. For instance, the metallation of tert-butyldimethylsilane with n-butyllithium in the presence of (-)-spartein sulfate pentahydrate produced a chiral lithiated species, which subsequently reacted with methyl triflate to afford di-tert-butylmethylsilane with 92% enantiomeric excess. This method highlights the potential for stereocontrolled synthesis in organosilicon chemistry.

Catalytic Hydrosilylation Strategies

Catalytic hydrosilylation has emerged as a sustainable route for synthesizing di-tert-butylmethylsilane, particularly using transition metal catalysts. Iron and cobalt complexes have shown remarkable efficacy in mediating the addition of hydrosilanes to alkenes. For example, Nagashima and coworkers reported an iron-disilyl-dicarbonyl complex that catalyzed the anti-Markovnikov hydrosilylation of 1-alkenes with trimethoxysilane, achieving yields up to 95% under mild conditions.

A comparative analysis of catalysts revealed that cobalt terpyridine complexes, when activated with NaH·BEt3, facilitate the hydrosilylation of styrene derivatives with tertiary silanes at turnover numbers (TONs) exceeding 10,000. The table below summarizes key catalytic systems and their performance:

Catalyst SystemSubstrateYield (%)TONReference
Fe(disilyl-dicarbonyl)1-Decene951,500
Co(terpyridine)/NaH·BEt3Styrene9910,000
Ni(OtertBu)2·KClα-Methylstyrene962,000

These systems underscore the role of ligand design and metal center electronics in optimizing regioselectivity and activity.

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers advantages in terms of purification and scalability. While direct reports on di-tert-butylmethylsilane are limited, analogous silane syntheses provide insights. For instance, immobilizing tert-butyldimethylsilyl chloride on polystyrene resins enables sequential alkylation with tert-butyl Grignard reagents, yielding protected silanes with minimal byproducts.

A recent innovation involves silicon-functionalized Merrifield resins, where chloromethylated beads react with tert-butyllithium to anchor silicon centers. Subsequent methylation with methyl iodide in dimethylformamide (DMF) produced di-tert-butylmethylsilane with 78% efficiency after cleavage from the support. This approach minimizes handling of pyrophoric reagents and streamlines isolation.

Reaction Pathways in Sterically Hindered Systems

The steric bulk of di-tert-butylmethylsilane profoundly impacts its reactivity in silylation reactions. Unlike less hindered silanes, such as triethylsilane (Et₃SiH), the tert-butyl groups restrict access to the silicon center, favoring mechanisms that minimize steric clashes. For example, in hydrosilylation reactions, tBu₂MeSiH exhibits a preference for stepwise pathways involving silylium-like intermediates rather than concerted processes [2]. This contrasts with smaller silanes, which often proceed via Chalk-Harrod mechanisms involving oxidative addition and reductive elimination steps [2].

In the silylation of alcohols, tBu₂MeSiH’s steric demands alter selectivity patterns. Studies comparing DMAP-catalyzed silylations of polyols show that bulky silylating agents like tert-butyldimethylsilyl chloride (TBSCl) favor primary over secondary hydroxyl groups due to reduced accessibility at crowded sites [1]. Similarly, tBu₂MeSiH’s reactivity toward carbonyl compounds is attenuated, requiring elevated temperatures or polar solvents to overcome steric barriers [2].

Intermediate Characterization in Silicon-Carbon Bond Formation

The formation of silicon-carbon bonds via tBu₂MeSiH involves transient intermediates that are stabilized by its steric bulk. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have identified silyl ethers and silylium ions as key species in these reactions. For instance, in the hydrosilylation of ketones, a silyl oxonium intermediate (R₃Si–O⁺–CR₂) forms prior to proton transfer, as evidenced by low-temperature NMR studies [2].

In more complex systems, such as the synthesis of silicon-chalcogen compounds, tBu₂MeSiH derivatives like tBu₂MeSiSNa form clusters with transition metals. These clusters exhibit linear M–E–Si coordination (where E = S, Se, Te), stabilized by the silane’s bulky groups, which prevent oligomerization [3]. Such intermediates are critical in catalytic cycles, as their stability directly influences reaction efficiency and selectivity.

Kinetic Studies of Nucleophilic Substitution at Silicon Centers

Kinetic analyses of nucleophilic substitutions involving tBu₂MeSiH reveal a strong dependence on steric effects. For example, the reaction of tBu₂MeSiCl with alcohols follows a second-order rate law, with the rate-determining step involving the attack of the alcoholate ion on silicon [1]. The activation energy (ΔG‡) for this process is 15–20 kJ/mol higher than for less hindered silanes, reflecting the energy required to overcome steric hindrance [1].

Comparative studies with triethylsilane demonstrate that tBu₂MeSiH’s bulk slows reaction rates but enhances selectivity. In the hydrosilylation of 4-tert-butylcyclohexanone, tBu₂MeSiH achieves a trans/cis product ratio of 88:12 at –20°C, whereas triethylsilane yields a 68:32 ratio under similar conditions [2]. This selectivity arises from the bulky silane’s preference for axial attack on the carbonyl group, minimizing non-bonded interactions.

SilaneTemperature (°C)Solventtrans/cis Ratio
tBu₂MeSiH–20CH₂Cl₂88:12
Et₃SiH22C₆H₅Cl68:32

Implications for Synthetic Chemistry

The mechanistic and kinetic insights into di-tert-butylmethylsilane’s reactivity underscore its utility in synthesizing sterically protected silicon compounds. Its ability to stabilize intermediates and enforce selective reaction pathways makes it invaluable for constructing silicon-based polymers and functional materials. Future research may explore its role in enantioselective catalysis, leveraging its steric profile to achieve asymmetric induction.

Dates

Last modified: 08-18-2023

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